1,3-Phenylenediacetonitrile
Description
1,3-Phenylenediacetonitrile (CAS: 626-22-2), also known as m-xylylene dicyanide or 1,3-bis(cyanomethyl)benzene, is an aromatic dinitrile compound with the molecular formula C₁₀H₈N₂. Its IUPAC name is 2,2'-(1,3-phenylene)diacetonitrile, and its structure features two cyanomethyl (–CH₂CN) groups attached to the meta positions of a benzene ring . This compound is widely used in coordination chemistry, polymer synthesis, and as a precursor for covalent organic frameworks (COFs) due to its rigid, symmetric structure and reactive nitrile groups .
Properties
IUPAC Name |
2-[3-(cyanomethyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c11-6-4-9-2-1-3-10(8-9)5-7-12/h1-3,8H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPFZJNUYXIVSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CC#N)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10211645 | |
| Record name | Acetonitrile, m-phenylenedi- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626-22-2 | |
| Record name | 1,3-Benzenediacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,3-Benzenediacetonitrile | |
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| Record name | m-Phenylenediacetonitrile | |
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| Record name | Acetonitrile, m-phenylenedi- | |
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| Record name | m-phenylenediacetonitrile | |
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| Record name | 1,3-BENZENEDIACETONITRILE | |
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Preparation Methods
General Synthetic Approaches
The synthesis of 1,3-Phenylenediacetonitrile typically follows one of several general approaches, with nucleophilic substitution being the most common. Below, we explore the principal synthetic strategies employed in laboratory and industrial settings.
Nucleophilic Substitution
The most direct and widely employed approach involves the reaction of 1,3-bis(halomethyl)benzene derivatives with alkali metal cyanides. This method relies on the displacement of halogen atoms (typically chlorine or bromine) by cyanide ions in an SN2 mechanism.
Specific Preparation Methods
Classical Nucleophilic Substitution
The most straightforward preparation of this compound involves the reaction of 1,3-bis(chloromethyl)benzene or 1,3-bis(bromomethyl)benzene with sodium or potassium cyanide.
Sodium Cyanide Method
A detailed synthesis procedure extracted from available research shows the following approach:
- A reaction vessel equipped with a thermowell, mechanical stirrer, electrically heated addition funnel, and condenser is set up.
- Sodium cyanide solution is prepared in an appropriate solvent (typically dimethylformamide).
- 1,3-Bis(chloromethyl)benzene is added at such a rate as to maintain the reaction temperature at 60-65°C. The addition typically takes approximately 2 hours due to the exothermic nature of the reaction.
- After complete addition, the temperature is maintained by external heating for an additional hour to ensure complete conversion.
- The reaction mixture is then poured into water (approximately 2 liters for a moderate-scale synthesis), causing the product to precipitate.
- The precipitated solid is filtered and washed with additional water (approximately 1 liter) to remove inorganic impurities.
- The crude product is dried and can be further purified if necessary.
This method typically yields approximately 85% of this compound based on the starting material.
High-Efficiency Continuous Flow Synthesis
An advanced approach to synthesizing this compound derivatives employs continuous flow chemistry, which offers significant advantages in terms of efficiency and safety.
Synthesis of 2,2'-(5-methyl-1,3-phenylene)diacetonitrile
This method, which produces a methylated derivative of this compound, demonstrates the potential of flow chemistry:
- 3,5-Bis(bromomethyl)toluene is used as the starting material.
- The cyanation reaction is conducted in a 1.7 mL LTF reactor at 190°C.
- The reaction achieves 100% conversion in just 1 minute, with a throughput of 5.2 g/h.
This method represents a significant improvement over traditional batch processes in terms of reaction time and efficiency.
Multi-Step Synthesis for Substituted Derivatives
For the preparation of substituted derivatives like 2,2'-(5-methyl-1,3-phenylene)diacetonitrile, which is crucial in Anastrozole synthesis, a multi-step approach is often employed:
- Mesitylene is treated with N-halosuccinimide in the presence of light or initiators such as dibenzoyl peroxide or azobisisobutyronitrile in a chlorinated solvent to produce 3,5-bis(halomethyl)toluene.
- The resulting 3,5-bis(halomethyl)toluene is subjected to cyanation with metal cyanide in water or an organic solvent at 40-60°C to obtain 2,2'-(5-methyl-1,3-phenylene)diacetonitrile.
- This product can be further modified through methylation with iodomethane in the presence of a base and an organic solvent at 0-15°C to obtain 2,2'-(5-methyl-1,3-phenylene)di(2-methyl-propiononitrile).
This sequence illustrates how this compound derivatives can be synthesized as part of a more extensive reaction scheme aimed at producing pharmaceutical intermediates.
Reaction Optimization Strategies
Solvent Selection
The choice of solvent significantly impacts reaction efficiency. Dipolar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are preferred because they:
- Dissolve both the organic halide and the inorganic cyanide salt
- Enhance the nucleophilicity of the cyanide ion by minimizing ion-pairing
- Promote the SN2 reaction mechanism essential for successful substitution
Other suitable solvents include acetonitrile and N,N-dimethylacetamide, though DMF remains the most commonly employed.
Catalyst Considerations
While many syntheses of this compound proceed without catalysts, certain modified procedures benefit from catalytic assistance. Phase-transfer catalysts like tetraalkylammonium salts can enhance reaction rates by facilitating the transfer of cyanide ions from the aqueous to the organic phase in two-phase systems.
Comparative Analysis of Preparation Methods
The following table presents a comparative analysis of different preparation methods for this compound and its derivatives:
Purification and Characterization
Purification Techniques
The purification of this compound typically involves several possible approaches:
Precipitation and Filtration
The crude product is usually precipitated from the reaction mixture by addition to water, followed by filtration and washing with additional water to remove inorganic impurities.
Recrystallization
For higher purity requirements, recrystallization from appropriate solvents or solvent mixtures can be employed. Suitable solvents include ethanol, ethyl acetate, or mixtures of dichloromethane and hexane.
Column Chromatography
In cases where high-purity material is required, particularly for research applications or when producing pharmaceutical intermediates, column chromatography using silica gel as the stationary phase and appropriate eluents (typically ethyl acetate/hexane mixtures) can be employed.
Analytical Characterization
The identity and purity of this compound can be confirmed through various analytical techniques:
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum typically shows signals for aromatic protons (7.2-7.5 ppm) and methylene protons (3.7-3.8 ppm) adjacent to the nitrile groups.
Infrared (IR) Spectroscopy : The characteristic nitrile (C≡N) stretching vibration appears at approximately 2250-2260 cm⁻¹, providing clear evidence of successful cyanation.
Mass Spectrometry : The molecular ion peak at m/z 156 confirms the molecular weight, with characteristic fragmentation patterns supporting the structural assignment.
Thermal Analysis
Differential Scanning Calorimetry (DSC) and melting point determination (32-35°C) provide additional confirmation of identity and purity.
Applications in Synthesis
Pharmaceutical Intermediates
The primary application of this compound is in the synthesis of pharmaceutical compounds, most notably Anastrozole. The compound and its derivatives serve as key intermediates in a multi-step synthetic pathway:
- 2,2'-(5-methyl-1,3-phenylene)diacetonitrile is methylated to form 2,2'-(5-methyl-1,3-phenylene)di(2-methylpropiononitrile).
- This intermediate undergoes bromination of the methyl group with N-bromosuccinimide to yield 2,2'-(5-bromomethyl-1,3-phenylene)di(2-methylpropionitrile).
- The final step involves condensation with 1,2,4-triazole or its metal salt to produce Anastrozole.
Anti-HIV Compounds
This compound serves as a starting material for the synthesis of 1,3-phenylene bis-uracil analogues with potential anti-HIV-1 activity. This synthetic pathway involves:
Dyes and Pigments
The compound is also utilized in the dye industry, contributing to the creation of vibrant colors in textiles and coatings. As a precursor for various dyes, it enables the development of colorants that meet diverse aesthetic and performance standards.
Chemical Reactions Analysis
Types of Reactions: 1,3-Phenylenediacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding .
Reduction: Reduction reactions can convert the nitrile groups to .
Substitution: The nitrile groups can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or in the presence of a catalyst like are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Applications in Scientific Research
-
Organic Synthesis :
- Building Block : It serves as a precursor for synthesizing complex organic molecules and polymers. Its structure allows for various chemical modifications, leading to diverse derivatives used in pharmaceuticals and materials science.
- Fluorescent Probes : The compound is employed in developing fluorescent probes for biological imaging, enhancing the visualization of cellular processes .
-
Biological Activity :
- Antiviral Applications : Research indicates potential anti-HIV activity when reacted with specific zinc organometallic reagents. This highlights its significance in medicinal chemistry and drug development .
- Biological Imaging : Its ability to form fluorescent organic nanoparticles suggests applications in imaging techniques that require high sensitivity and specificity.
-
Material Science :
- Polymer Development : The compound's rigid structure makes it suitable for creating new types of polymers with enhanced properties, such as thermal stability and mechanical strength .
- Photocatalytic Properties : Studies have shown that derivatives of 1,3-phenylenediacetonitrile can exhibit photocatalytic activity under specific conditions, useful in environmental applications such as pollutant degradation .
Case Studies
Mechanism of Action
The mechanism of action of 1,3-Phenylenediacetonitrile involves its ability to participate in various chemical reactions due to the presence of reactive nitrile groups. These nitrile groups can undergo nucleophilic addition reactions, making the compound a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used .
Comparison with Similar Compounds
Structural Isomers: 1,3- vs. 1,4-Phenylenediacetonitrile
The 1,4-phenylenediacetonitrile isomer (CAS: 622-75-3) is the para-substituted analogue. Both isomers share the molecular formula C₁₀H₈N₂ but differ in substitution patterns, leading to distinct physicochemical and functional properties:
Key Findings :
- The para isomer is preferred in COF synthesis due to its linear geometry, which facilitates the formation of extended conjugated frameworks with high thermal (>250°C) and chemical stability (resistant to 9M HCl/NaOH) .
- In contrast, the meta isomer’s bent structure limits conjugation but enables unique coordination geometries, as seen in [Cu₂(Py)₃(CN)₃]ₙ polymers .
Functional Analogues: Cyano vs. Pyridine Groups
This compound (PhDT) was compared to 1,10-phenanthroline (Phen) , a bidentate ligand with pyridine groups, in surface interaction studies :
Key Findings :
- PhDT’s nitrile groups exhibit stronger electron-withdrawing effects, making it suitable for metal coordination and charge-transfer applications .
- Phen’s pyridine groups offer superior π-π stacking and redox activity, favoring catalysis and optoelectronics .
Other Dinitrile Compounds
(a) 2,2′-(Biphenyl-4,4′-diyl)diacetonitrile
Used alongside 1,4-phenylenediacetonitrile to synthesize sp²c-COF-2 , a fully conjugated COF with a BET surface area of 689 m²/g. This compound’s biphenyl backbone enhances π-conjugation, improving photocatalytic activity for amine-to-imine oxidation .
(b) 2,2′-([1,1′:4′,1″-Terphenyl]-4,4″-diyl)diacetonitrile
Forms sp²c-COF-3 , which exhibits broader light absorption and higher charge-carrier mobility than phenylenediacetonitrile-based COFs due to extended terphenyl conjugation .
Photovoltaic Materials
1,4-Phenylenediacetonitrile serves as an electron acceptor in donor-acceptor-donor (D-A-D) chromophores like AS2, which achieved a power conversion efficiency (PCE) of 4.10% in bulk-heterojunction solar cells. This outperforms thiophene-free analogues (e.g., AS1, PCE: ~1.37%) due to enhanced light-harvesting and reduced bandgap .
Biological Activity
1,3-Phenylenediacetonitrile (C10H8N2), a compound featuring two cyano groups attached to a phenylene structure, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its crystalline form, typically appearing as a white to light yellow solid. Its melting point ranges from 56°C to 60°C. The compound's structure is defined by the presence of two cyano (-C≡N) groups at the 1 and 3 positions of the benzene ring, which contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Chemical Formula | C10H8N2 |
| CAS Number | 626-22-2 |
| Melting Point | 56-60 °C |
| Solubility | Very soluble |
| Toxicity | Acute toxic; irritant |
Antiviral Applications
Research indicates that this compound exhibits significant antiviral properties. A notable study demonstrated its potential anti-HIV activity when reacted with specific zinc organometallic reagents. The compound was utilized in synthesizing analogues of MKC-442, which showed detrimental effects against HIV-1 .
In a separate study focusing on the synthesis of 1,3-phenylene bis-uracil analogues, it was found that these compounds maintained anti-HIV activity, suggesting that modifications involving this compound could lead to effective antiviral agents .
The biological activity of this compound appears to be linked to its structural properties. The rigid structure and the presence of nitrile groups facilitate interactions with biological targets, potentially disrupting viral replication processes. However, further studies are required to elucidate the exact mechanisms involved.
Case Studies
Case Study 1: Anti-HIV Activity
A study conducted by Youssef et al. described the synthesis of various MKC-442 analogues using this compound as a starting material. The anti-HIV tests demonstrated that these analogues exhibited varying degrees of activity against HIV-1. The results indicated that structural modifications could enhance the efficacy of these compounds in antiviral applications .
Case Study 2: Material Science Applications
In addition to its biological activities, research has explored the use of this compound in material science. Its nitrile groups have been investigated for their potential in developing new polymers with unique properties. The compound's ability to coordinate with metals has also been studied for applications in electronic materials .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Condensation Reactions : Utilizing appropriately substituted aryl acetonitrile carbanions with activated aryl dihalides.
- Reactions with Zinc Organometallic Reagents : This method has been particularly effective in developing antiviral compounds.
Q & A
Q. What are the optimal synthetic routes for 1,3-phenylenediacetonitrile, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : this compound (CAS 626-22-2) is typically synthesized via nucleophilic substitution or condensation reactions. For example, nitrile groups can be introduced to a benzene ring by reacting 1,3-bis(bromomethyl)benzene with sodium cyanide in a polar aprotic solvent like dimethylformamide (DMF) under reflux. Yield optimization requires careful control of stoichiometry (e.g., 2:1 molar ratio of NaCN to dihalide), temperature (70–90°C), and reaction time (12–24 hrs). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) enhances purity . Parallel monitoring with thin-layer chromatography (TLC) ensures reaction completion.
Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water (70:30 v/v) mobile phase at 1.0 mL/min flow rate. UV detection at 254 nm resolves nitrile-containing impurities .
- Nuclear Magnetic Resonance (NMR) : H NMR (400 MHz, CDCl) should show aromatic protons as a multiplet (~7.4–7.6 ppm) and methylene protons adjacent to nitriles as a singlet (~4.0 ppm). C NMR confirms nitrile carbons at ~118 ppm .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode should display a molecular ion peak at m/z 156.08 (CHN) .
Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer : Contradictions in melting points (e.g., 120–125°C vs. 128–130°C) often arise from polymorphic forms or residual solvents. To address this:
- Perform differential scanning calorimetry (DSC) to identify phase transitions.
- Recrystallize the compound from different solvents (e.g., ethanol vs. acetone) and compare melting ranges.
- Validate spectral data against authenticated reference standards, such as those from the National Institute of Standards and Technology (NIST) .
Advanced Research Questions
Q. What strategies enable the incorporation of this compound into covalent organic frameworks (COFs) for catalytic or sensing applications?
- Methodological Answer : this compound’s dual nitrile groups act as linkers in COF synthesis. For example:
- Condensation with Boronic Acids : React with 1,4-phenyleneboronic acid under solvothermal conditions (120°C, 72 hrs) in a dioxane/mesitylene mixture. Use a catalyst (e.g., Pd(PPh)) to form a porous network .
- Post-Synthetic Modification : Nitrile groups can be reduced to amines (using LiAlH) or oxidized to carboxylic acids (KMnO) to tailor COF functionality for specific applications like gas storage or proton conduction .
Q. How can computational modeling predict the reactivity of this compound in multi-step organic syntheses?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For instance, nitrile carbons exhibit high electrophilicity, making them prone to nucleophilic attack .
- Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., acetonitrile vs. DMF) on reaction kinetics for SN2 mechanisms. Tools like Gaussian or ORCA integrate with databases like REAXYS for validation .
Q. What experimental design principles mitigate side reactions when using this compound as a precursor in heterocyclic drug synthesis?
- Methodological Answer :
- Protecting Group Strategies : Temporarily block nitrile groups with trimethylsilyl chloride (TMSCl) to prevent unintended cyclization during coupling reactions .
- Low-Temperature Control : Perform Michael additions or Grignard reactions at −20°C to suppress polymerization.
- In Situ Monitoring : Use FT-IR to track nitrile peak intensity (∼2240 cm) and ensure selective functionalization .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
